

Structural Elucidation of Rotihibin A and its Analogues: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Rotihibin A*

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Introduction

Rotihibins are a class of cyclic lipopeptides produced by *Streptomyces* species that have garnered significant interest due to their potent plant growth inhibitory effects.^{[1][2][3][4]} This activity stems from their ability to target and inhibit the highly conserved Target of Rapamycin (TOR) kinase signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes.^{[5][6][7]} The structural elucidation of **Rotihibin A** and its naturally occurring analogues, Rotihibin B, C, and D, has been crucial in understanding their structure-activity relationships and potential as bioherbicides or pharmacological probes.^{[1][2][4]} This technical guide provides a comprehensive overview of the structural determination of these molecules, focusing on the key experimental methodologies and data.

Molecular Structures

The Rotihibin family of compounds shares a common cyclic peptide core with a fatty acid side chain. The structural variations among the known analogues are subtle yet impactful on their biological activity.

- **Rotihibin A** is the parent compound of the series.
- Rotihibin B is an analogue of **Rotihibin A** where an NH group is replaced by an oxygen atom.

- Rotihibin C is an amino acid sequence variant of **Rotihibin A**, where the serine residue is substituted with a threonine.[\[1\]](#)[\[4\]](#)
- Rotihibin D is closely related to Rotihibin C, featuring an additional methylene group in its lipid tail.[\[1\]](#)[\[4\]](#)

Data Presentation

The structural elucidation of **Rotihibin A** and its analogues has heavily relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are tables summarizing the key quantitative data obtained from these analyses.

Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) has been instrumental in sequencing the peptide backbone and identifying the structural modifications of the analogues.

Table 1: Key MS/MS Fragmentation Data for **Rotihibin A**

Precursor Ion (m/z)	Fragmentation Type	Fragment Ion (m/z)	Putative Assignment
846.4 [M+H] ⁺	B-type	-	N-terminal fragments
Y-type	-	C-terminal fragments	

Note: Detailed fragment ion data for **Rotihibin A** is not readily available in the public literature.

Table 2: Key MS/MS Fragmentation Data for Rotihibin C

Precursor Ion (m/z)	Fragmentation Type	Fragment Ion (m/z)	Putative Neutral Loss	Amino Acid Residue
860.47 [M+H] ⁺	b-ion	742	118	Asn-ol
612	130	OH-Asn		
310	302	aThr, Dab, Thr		
y-ion	551	309	cis-DA, Cit	
450	101	Thr		
249	201	aThr, Dab		

Data sourced from Planckaert et al., 2021.[1]

NMR Spectroscopic Data

While NMR spectroscopy, particularly 2D techniques like TOCSY, has been crucial for confirming the amino acid composition and connectivity, comprehensive tabulated ¹H and ¹³C NMR data for **Rotihibin A** and its analogues are not readily available in the published literature.[1][4] The analysis of various spin systems in the TOCSY spectrum of Rotihibins C and D confirmed the presence of the amino acid residues suggested by MS/MS analysis.[4] The spectral similarity between Rotihibin C and D in the peptide region further supported that the mass difference arises from the lipid chain.[4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and structural analysis of Rotihibins, based on established methods for microbial lipopeptides.

Isolation and Purification of Rotihibins

- **Fermentation:** Streptomyces species are cultured in a suitable liquid medium (e.g., ISP-4) supplemented with an inducer like cellobiose to stimulate Rotihibin production.[1]
- **Extraction:** The culture broth is centrifuged to remove bacterial cells. The cell-free supernatant is then acidified to pH 2.0 with HCl and left overnight at 4°C to precipitate the

lipopeptides.[1]

- Solvent Partitioning: The precipitate is collected by centrifugation, and the crude extract is obtained by extraction with an organic solvent such as methanol or n-butanol.[1]
- Chromatographic Purification: The crude extract is subjected to multiple steps of chromatography for purification. This typically involves:
 - Solid-Phase Extraction (SPE): To remove highly polar impurities.
 - High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid) to separate the different **Rotihibin** analogues.[1]

Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- Ionization: ESI in positive ion mode is generally employed.
- MS Scan: A full scan is performed to determine the molecular weights of the compounds present in the purified fractions.
- Tandem MS (MS/MS): For structural elucidation, precursor ions corresponding to the different Rotihibins are selected for collision-induced dissociation (CID).
 - Collision Energy: A stepped collision energy (e.g., 20, 40, 60 eV) can be used to generate a rich fragmentation pattern.
 - Data Analysis: The resulting fragment ions are analyzed to determine the amino acid sequence and the structure of the fatty acid chain.

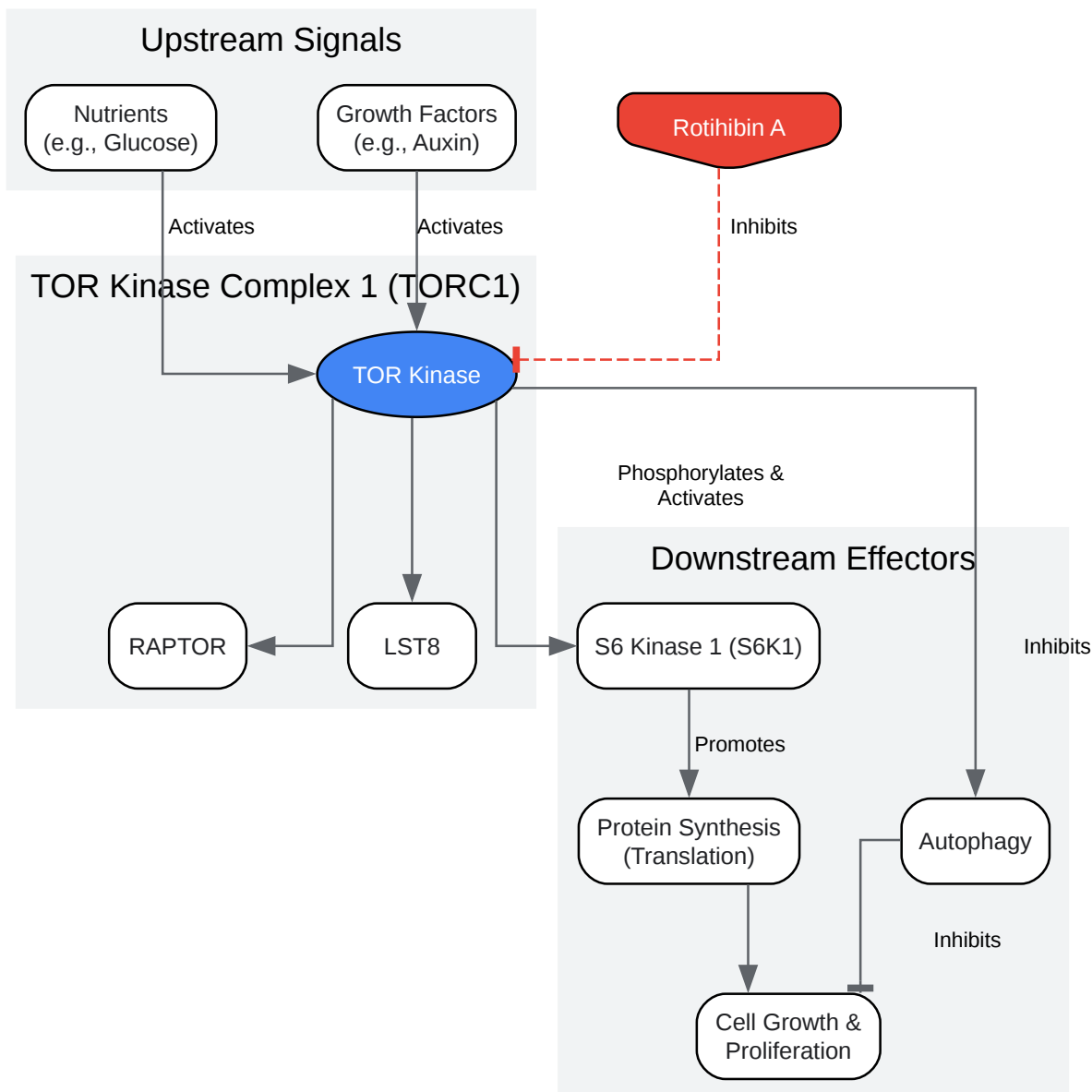
NMR Spectroscopy Analysis

- Sample Preparation: Purified **Rotihibin** analogues are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to achieve sufficient resolution for these complex molecules.
- 1D NMR: ^1H and ^{13}C NMR spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.
- 2D NMR: A suite of 2D NMR experiments is essential for complete structure determination:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid spin system.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system, even if they are not directly coupled. A mixing time of 60-80 ms is typically used.[\[4\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the amino acid residues and connecting the fatty acid chain.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional structure of the molecule.

Mandatory Visualizations

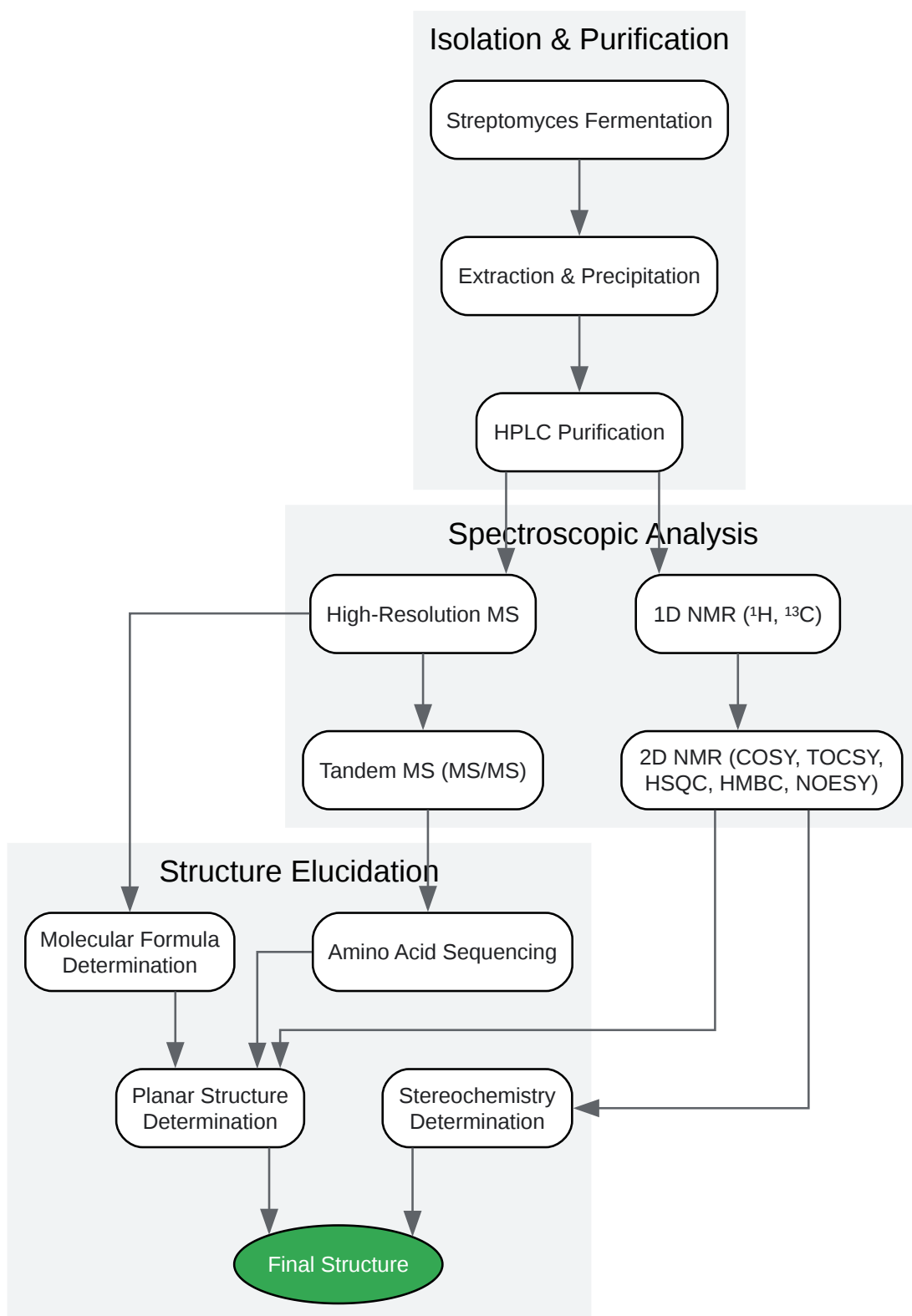
Signaling Pathway



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Caption: TOR Kinase Signaling Pathway and Inhibition by **Rotihibin A**.

Experimental Workflow



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Caption: Experimental Workflow for the Structural Elucidation of Rotihibins.

Conclusion

The structural elucidation of **Rotihibin A** and its analogues has been a critical step in understanding their biological function as potent inhibitors of the TOR kinase pathway. The combined application of mass spectrometry and NMR spectroscopy has enabled the detailed characterization of their primary structures. While the core methodologies are well-established, further research is needed to obtain complete, high-resolution 3D structures and to fully delineate the molecular interactions with their biological target. Such studies will be invaluable for the rational design of new Rotihibin-based compounds with improved properties for applications in agriculture and biomedical research.

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